molecular formula C12H10FN B1334145 2-(4-Fluorophenyl)aniline CAS No. 321-63-1

2-(4-Fluorophenyl)aniline

Cat. No.: B1334145
CAS No.: 321-63-1
M. Wt: 187.21 g/mol
InChI Key: OIRYNNTWJJMYNB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)aniline is an organic compound that belongs to the class of aniline derivatives It consists of an aniline moiety substituted with a fluorine atom at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Fluorophenyl)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with aniline under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-Fluoronitrobenzene and aniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide (DMF).

    Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution to occur, resulting in the formation of this compound after reduction of the nitro group to an amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of 4-fluoronitrobenzene in the presence of a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method offers high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form 2-(4-Fluorophenyl)cyclohexylamine.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydroxide (NaOH) in solvents like methanol or water.

Major Products

    Oxidation: Formation of 4-fluoronitrobenzene or 4-fluoronitrosobenzene.

    Reduction: Formation of 2-(4-Fluorophenyl)cyclohexylamine.

    Substitution: Formation of 4-hydroxyaniline or 4-methoxyaniline derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)aniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)aniline: Similar structure with a chlorine atom instead of fluorine.

    2-(4-Bromophenyl)aniline: Similar structure with a bromine atom instead of fluorine.

    2-(4-Methylphenyl)aniline: Similar structure with a methyl group instead of fluorine.

Uniqueness

2-(4-Fluorophenyl)aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological targets, making it valuable in drug design and other applications.

Properties

IUPAC Name

2-(4-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRYNNTWJJMYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374577
Record name 2-(4-fluorophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321-63-1
Record name 4′-Fluoro[1,1′-biphenyl]-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluorophenyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 321-63-1
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-bromoaniline (1.72 g, 10.0 mmol) in diglyme (30 mL) tetrakis(triphenylphosphine)-palladium(0) (0.13 g, 0.3 mmol) and 2.0 M aqueous sodium carbonate solution (15 mL, 30.0 mmol) were added. In a separate flask, 4-fluorophenylboronic acid (2.23 g 16.0 mmol) was dissolved in ethanol (8 mL) and the mixture containing 2-bromoaniline was added to this boronic acid solution. The obtained brown reaction mixture was heated at 80° C. for 6 hours, then cooled, diluted with ethyl acetate and washed with saturated ammonium chloride solution. The organic layer was dried over sodium sulfate, filtered and concentrated. The residue was purified by flash column chromatography using Kieselgel 60 (0.015-0.040 mm) as adsorbent (Merck) and n-hexane:ethyl-acetate=2:1 as eluent to yield after recrystallization from ethanol 1.8 g (60%) of the title compound as white crystals.
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